

Comparative Analysis of Oxazolopyridine-Derived Kinase Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: 7-Bromo-2-methyloxazolo[4,5-c]pyridine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the oxazolopyridine scaffold. It includes performance data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

The oxazolopyridine core is a privileged scaffold in the development of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site. Various isomers of the oxazolopyridine scaffold, such as oxazolo[5,4-d]pyrimidine, oxazolo[4,5-b]pyridine, and thiazolo[5,4-b]pyridine, have been explored for their potential to inhibit a range of kinases implicated in cancer and inflammatory diseases. This guide summarizes the inhibitory activities of several oxazolopyridine derivatives against key kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Glycogen Synthase Kinase-3 β (GSK-3 β).

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various oxazolopyridine-derived compounds against their target kinases. It is important to note that direct comparison of absolute IC₅₀ values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR2

Compound ID	Structure	VEGFR2 IC50 (μM)	Cellular Assay (HUVEC) IC50 (μM)	Reference
Compound 5	2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine	0.33	0.29	[1]
Compound 3b	6-N-(4-methylbenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imine	Comparable to tivozanib	Not specified	[2]
Compound 3h	6-N-(2,4-dimethoxybenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imine	Comparable to tivozanib	Not specified	[2]

Table 2: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound ID	Structure	GSK-3 β IC50 (μ M)	Reference
Compound 7d	Piperazine-linked oxazolo[4,5-b]pyridine derivative	0.34	[3]
Compound 7e	Piperazine-linked oxazolo[4,5-b]pyridine derivative	0.39	[3]
Compound 7g	Piperazine-linked oxazolo[4,5-b]pyridine derivative	0.47	[3]
Compound 7c	Piperazine-linked oxazolo[4,5-b]pyridine derivative	0.53	[3]
Compound 4g	Oxazolo[4,5- b]pyridine-2-one based 1,2,3-triazole	0.19	[4]

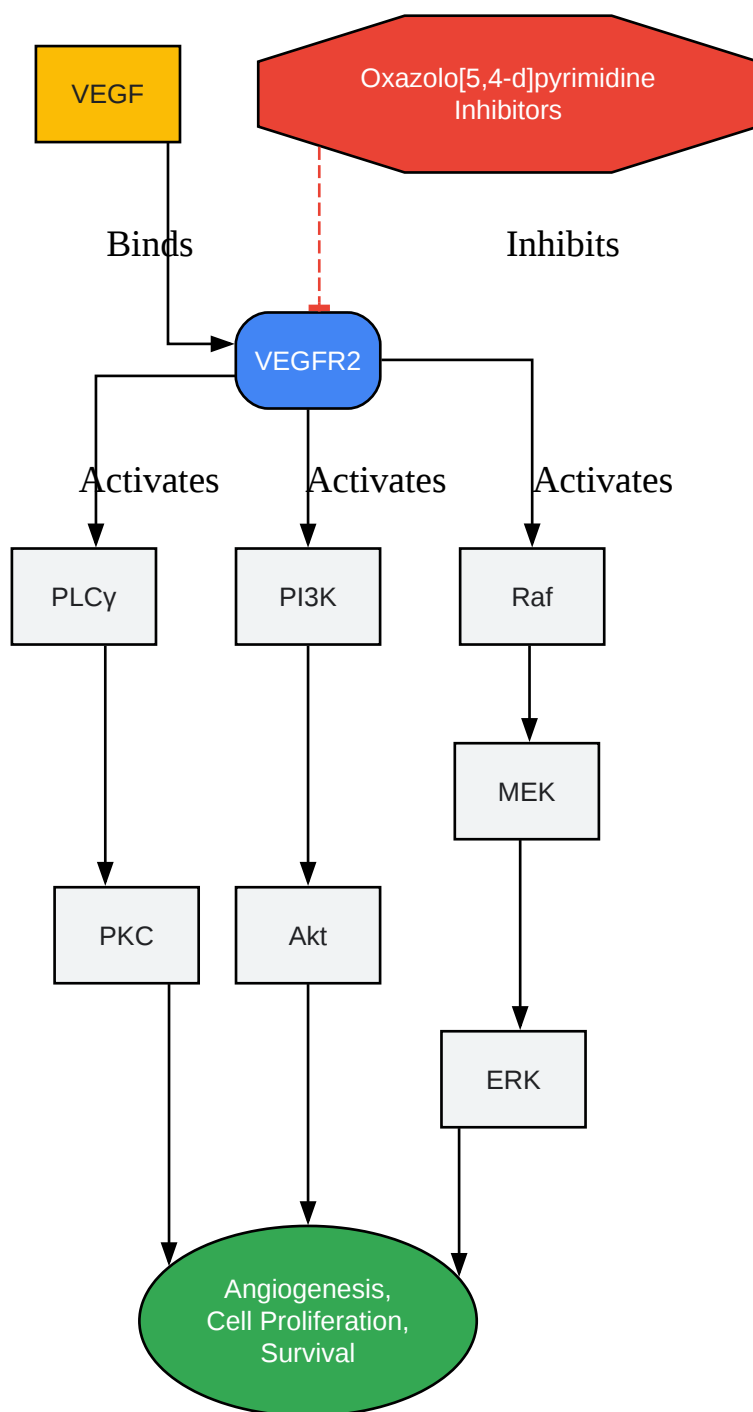
Table 3: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K and c-KIT

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 19a	PI3K α	3.6	[5]
Compound 6r	c-KIT (V560G/D816V mutant)	4770	[6][7]

Mandatory Visualization

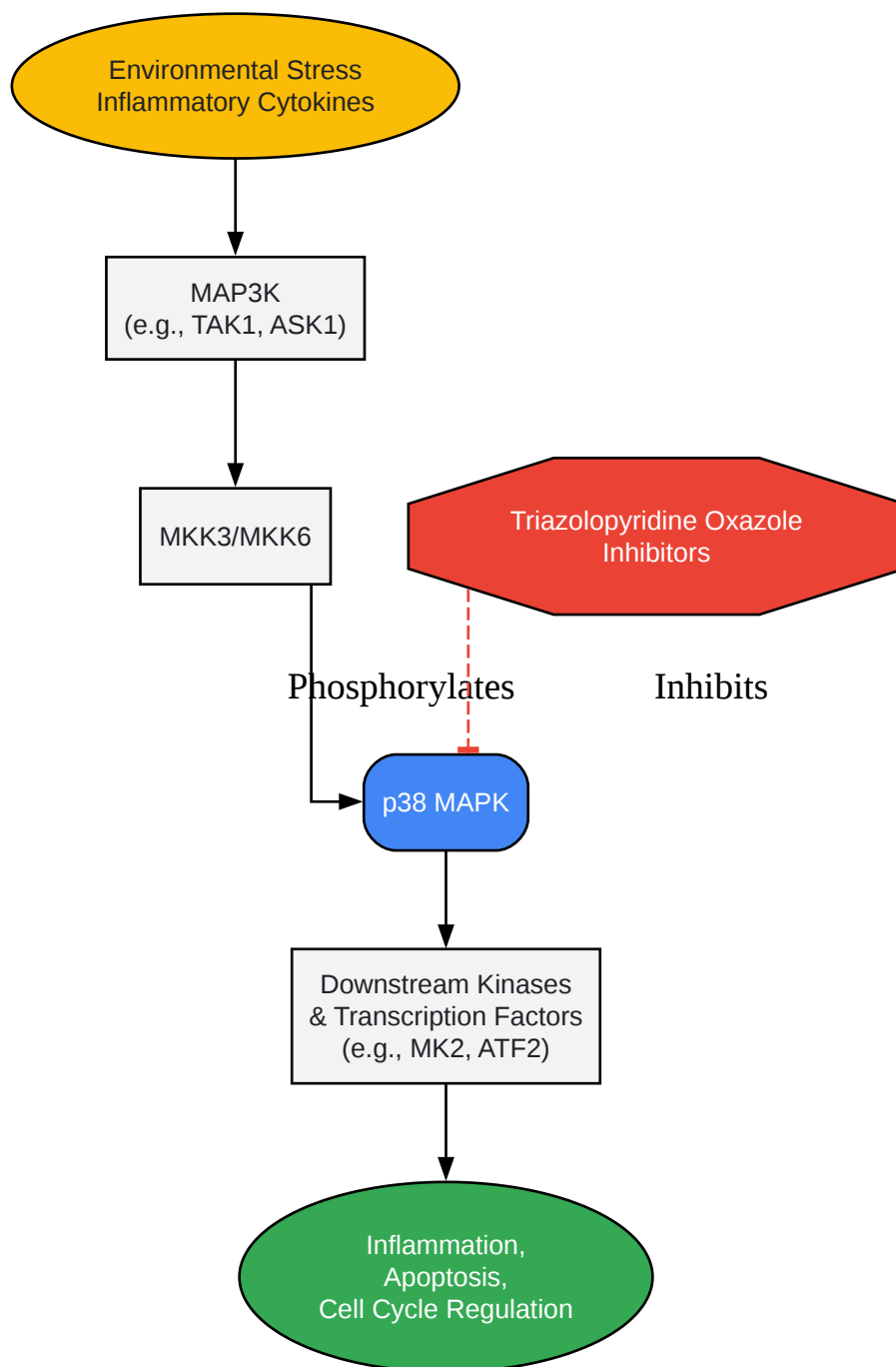
Signaling Pathways

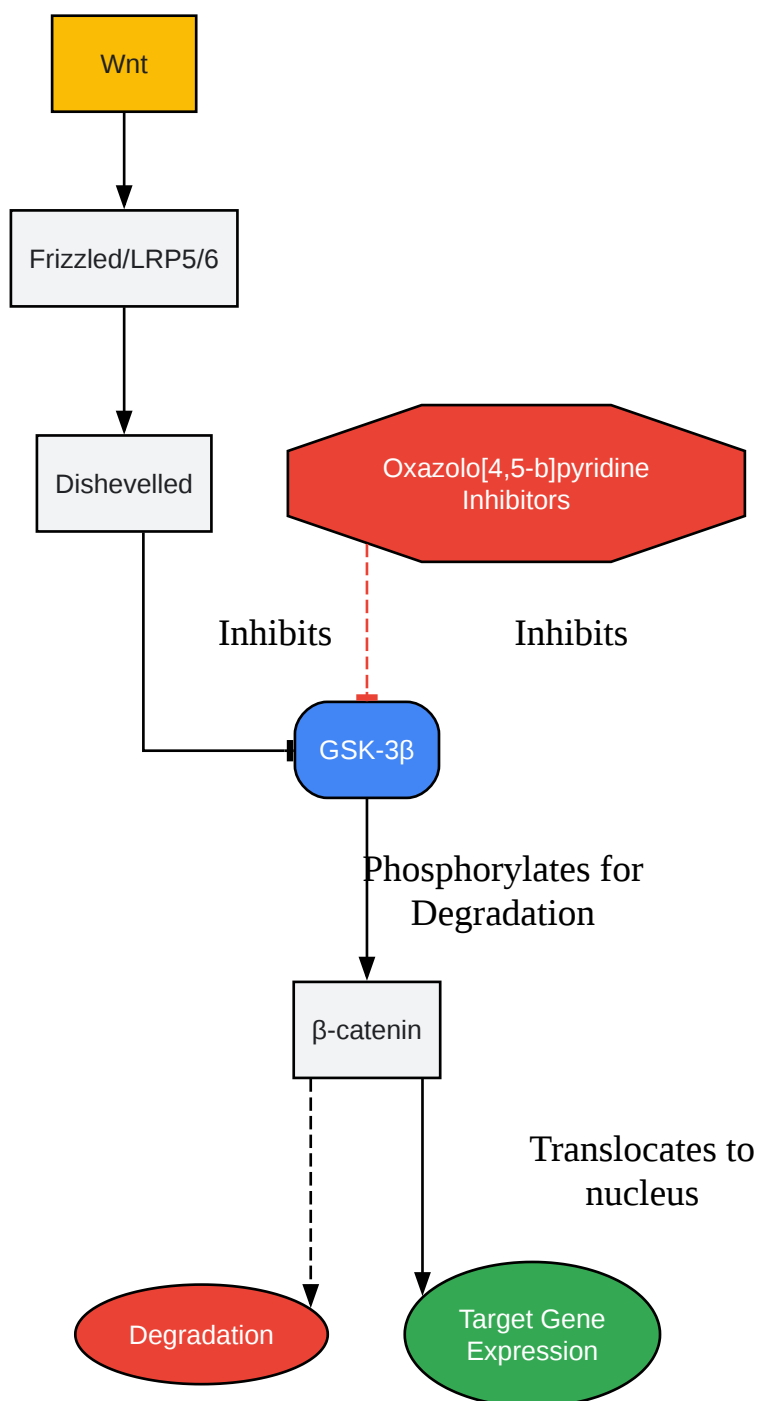
The following diagrams illustrate the signaling pathways targeted by the discussed oxazolopyridine-derived kinase inhibitors.

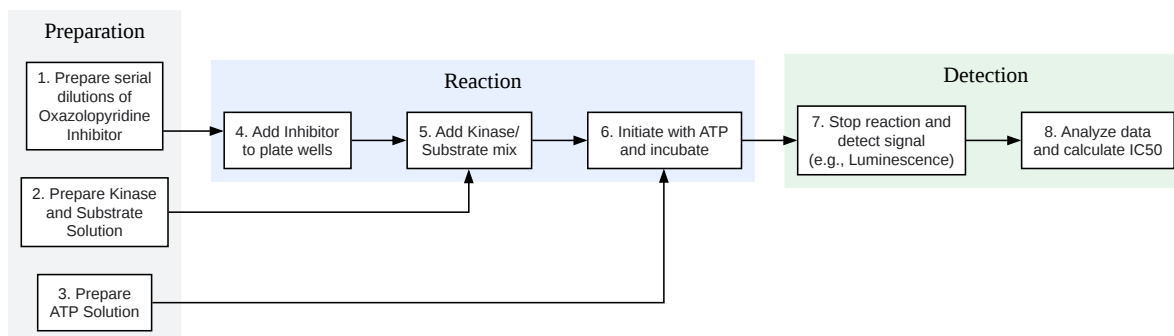


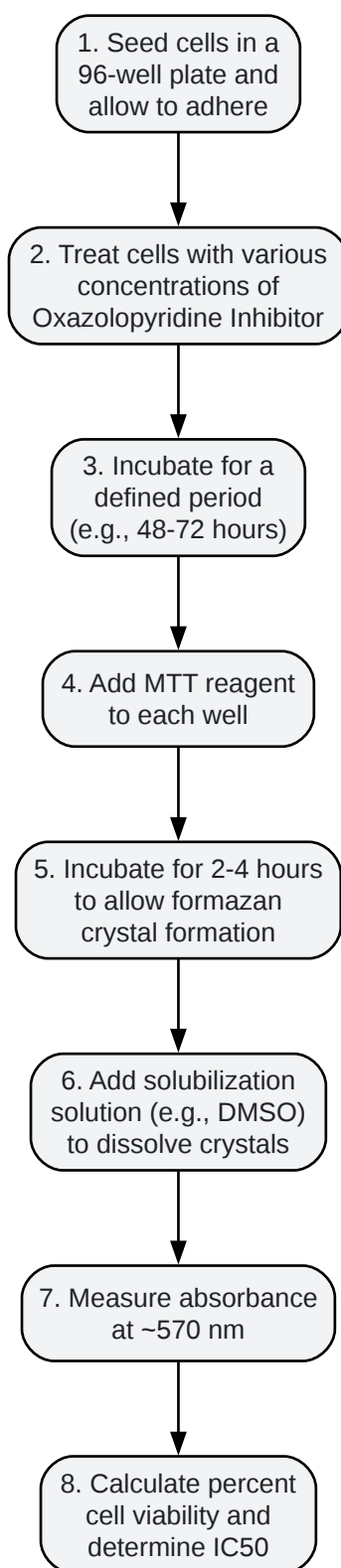
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VEGFR2 Signaling Pathway and Inhibition Point.









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